molecular formula C8H8Cl3NO B14610740 Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- CAS No. 60014-60-0

Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)-

Cat. No.: B14610740
CAS No.: 60014-60-0
M. Wt: 240.5 g/mol
InChI Key: CTAYRLMQQGOXDZ-UHFFFAOYSA-N
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Description

Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- is a chemical compound with a unique structure that combines a morpholine ring with a trichlorobutenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- typically involves the reaction of morpholine with trichlorobutenyl intermediates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trichlorobutenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trichlorobutenyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the trichlorobutenyl group.

    4-(3,4,4-Trichloro-3-buten-1-ynyl)-morpholine: A closely related compound with similar structural features.

Uniqueness

Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- is unique due to the presence of the trichlorobutenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other morpholine derivatives and contributes to its specific reactivity and applications.

Properties

CAS No.

60014-60-0

Molecular Formula

C8H8Cl3NO

Molecular Weight

240.5 g/mol

IUPAC Name

4-(3,4,4-trichlorobut-3-en-1-ynyl)morpholine

InChI

InChI=1S/C8H8Cl3NO/c9-7(8(10)11)1-2-12-3-5-13-6-4-12/h3-6H2

InChI Key

CTAYRLMQQGOXDZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C#CC(=C(Cl)Cl)Cl

Origin of Product

United States

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